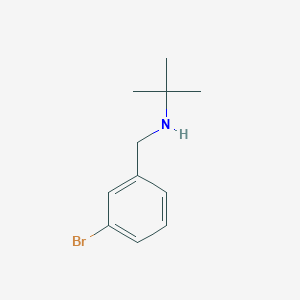

N-(3-bromobenzyl)-N-(tert-butyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

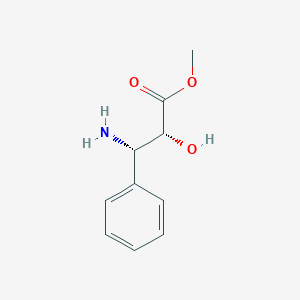

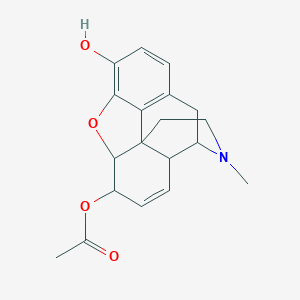

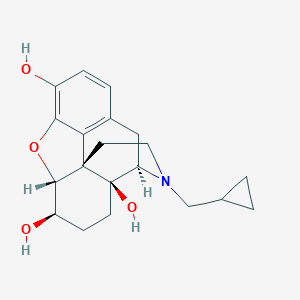

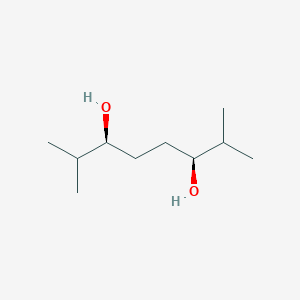

N-(3-bromobenzyl)-N-(tert-butyl)amine, also known as 3-BBTBA, is an organobromine compound that has recently been used in scientific research for a variety of applications. It is a colorless, odorless, and water-soluble compound with a molecular weight of 254.24 g/mol. 3-BBTBA has been used as a reagent in organic synthesis and as a catalyst in a variety of reactions. It is also known to have potential therapeutic applications in the field of medicine, as it has been studied for its potential to act as an inhibitor of certain enzymes and its ability to interact with certain receptors in the body.

Wissenschaftliche Forschungsanwendungen

Applications in Asymmetric Synthesis

N-(3-bromobenzyl)-N-(tert-butyl)amine and related compounds are widely used in asymmetric synthesis, a critical process in producing enantiomerically pure substances. For instance, N-tert-butanesulfinyl imines are noted for their versatility as intermediates in the asymmetric synthesis of amines. These imines facilitate the addition of various nucleophiles, and their tert-butanesulfinyl group acts as a powerful chiral directing group. This group can be conveniently removed after the addition, allowing for the efficient synthesis of various highly enantioenriched amines (Ellman, Owens, & Tang, 2002). Similarly, compounds like N-tert-butoxycarbonylation of amines are crucial for protecting the N-Boc moiety, resistant to racemization during peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Catalytic Applications and Complex Formation

This compound derivatives have catalytic roles and form complexes with metals, enhancing reaction rates or altering reaction pathways. For example, zirconium complexes with amino(polyphenolic) ligands have been synthesized, showing stability under certain conditions, hinting at their potential in catalytic processes (Chartres, Dahir, Tasker, & White, 2007). The study of diiron(III) complexes with aminebis(phenoxide)-based ligands contributes to understanding magnetostructural correlations in these compounds (Weyhermüller, Wagner, & Chaudhuri, 2011).

Structural and Ligand-Based Studies

Compounds structurally related to this compound have been a focal point in the synthesis of ligands and studying their properties. For instance, new tridentate ligands based on 2-tert-butyl-4-methylphenol were synthesized, leading to insights into their structural and bonding characteristics (Lazareva & Zelbst, 2021). These studies are crucial in understanding how such compounds can be used in more complex chemical systems or in the development of new materials.

Eigenschaften

IUPAC Name |

N-[(3-bromophenyl)methyl]-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7,13H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZPSZJEHGCKDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359396 |

Source

|

| Record name | N-(3-bromobenzyl)-N-(tert-butyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133042-85-0 |

Source

|

| Record name | N-(3-bromobenzyl)-N-(tert-butyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B159344.png)

![[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol](/img/structure/B159350.png)